N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S/c22-14-7-5-13(6-8-14)11-26-20(28)19-17(9-10-30-19)25(21(26)29)12-18(27)24-16-4-2-1-3-15(16)23/h1-10,17,19H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENIECMRGJRHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial and antitumor properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with fluorinated phenyl substituents. The presence of electron-withdrawing fluorine atoms may enhance biological activity by increasing lipophilicity and altering electronic properties.
Antibacterial Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown effectiveness against various strains of bacteria. The structure-activity relationship suggests that the introduction of fluorine enhances the potency against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| N-(2-fluorophenyl)-... | 25 | Staphylococcus aureus |
| Derivative A | 30 | Bacillus subtilis |
| Derivative B | 15 | Escherichia coli |
Antitumor Activity
The compound's thieno[3,2-d]pyrimidine backbone has been linked to antitumor effects in various studies:
- Mechanism of Action : It has been proposed that these compounds inhibit specific enzymes involved in tumor cell proliferation. For example, inhibition of topoisomerase enzymes has been observed in related structures .
- Cell Line Studies : In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7 with IC50 values ranging from 10 to 20 µM .
Case Studies
A notable study investigated the effects of N-(2-fluorophenyl)-... on cancerous cells:
- Study Design : The compound was tested on several cancer cell lines to evaluate its cytotoxic effects.
- Results : The results indicated a dose-dependent response with significant cell death observed at concentrations above 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound compared to control groups.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of substituent groups on the thieno[3,2-d]pyrimidine ring:
- Fluorine Substitution : The presence of fluorine atoms significantly enhances antibacterial activity due to increased electron-withdrawing effects.
- Amide Linkage : The amide functional group is crucial for maintaining biological activity; modifications to this group often lead to decreased efficacy .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thieno[3,2-d]pyrimidine moieties exhibit promising anticancer properties. The unique structure of N-(2-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide allows it to interact with specific biological targets involved in cancer progression. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit key enzymes in cancer cell metabolism and proliferation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal strains. The presence of fluorine atoms in the structure enhances lipophilicity and biological activity, making it a candidate for further development as an antimicrobial agent .
Neuroprotective Effects
Recent studies suggest that compounds with similar structural features may exhibit neuroprotective effects. The potential to inhibit acetylcholinesterase (AChE) activity suggests a role in treating neurodegenerative diseases such as Alzheimer's disease. This is particularly relevant as the inhibition of AChE can lead to increased levels of acetylcholine in the brain, thereby improving cognitive function .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for optimizing its pharmacological properties. The compound can be synthesized through various methods involving the reaction of appropriate precursors under specific conditions. Modifications to the thieno[3,2-d]pyrimidine core or the substitution pattern on the phenyl rings can significantly influence biological activity and selectivity towards target enzymes or receptors .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and synthetic variations among analogs:
Impact of Substituents on Properties and Activity
- Fluorine vs. Chlorine: Fluorine improves metabolic stability and bioavailability through reduced oxidative metabolism.
- Acetamide vs.
- Aromatic Substitutions :
- Trifluoromethoxy () and methyl groups () enhance hydrophobicity, favoring membrane permeability but risking off-target interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
A multi-step synthesis involving fluorophenyl intermediates and thieno[3,2-d]pyrimidinone scaffolds is typical. Key steps include:
- Nucleophilic substitution to introduce the 4-fluorobenzyl group.
- Cyclization under acidic conditions to form the thienopyrimidinone core.
- Acetamide coupling using carbodiimide reagents (e.g., EDC/HOBt) for final functionalization . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to minimize byproducts like hydrolyzed intermediates .
Q. How can crystallographic data be obtained and refined for structural confirmation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding and torsion angles. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) to reduce thermal motion artifacts.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and restraints for disordered regions . Compare with analogous structures (e.g., chlorophenyl derivatives) to validate bond lengths and angles .
Q. What spectroscopic techniques are essential for structural characterization?
- NMR : Use deuterated DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 7.1–8.3 ppm) and confirm acetamide NH (δ ~10 ppm). ¹⁹F NMR detects fluorophenyl environments (δ -110 to -120 ppm) .
- HRMS : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can computational docking predict target engagement for this compound?
Use AutoDock4 with flexible receptor sidechains to model binding to enzymes like phospholipase A₂ (PLA2) or kinases:
Q. What strategies resolve contradictions between crystallographic and computational data?
- Electron density maps : Check for omitted solvent molecules or disorder in crystal structures that may skew bond interpretations .
- Free-energy perturbation : Use MD-based methods to reconcile docking poses with experimental binding affinities . Cross-reference with SAR data (e.g., fluorophenyl substitution effects on activity) to identify structural outliers .
Q. How can structure-activity relationships (SAR) guide functional group optimization?
- Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability vs. 3- or 4-fluoro analogs by reducing CYP450 oxidation .
- Thienopyrimidinone core : Modifying the 3-[(4-fluorophenyl)methyl] group improves solubility via hydrophilic interactions without compromising target affinity . Test analogs with methylsulfonyl or cyano substituents to balance lipophilicity (logP ~2.5–3.0) .
Q. What experimental assays validate target engagement in biological systems?
- In vitro enzymatic assays : Measure IC₅₀ against PLA2 or kinases using fluorogenic substrates (e.g., DiFMUP for phosphatases) .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in HEK293 or HepG2 lysates under physiological conditions . Compare with negative controls (e.g., SB-480848 for PLA2 inhibition) to exclude off-target effects .
Q. How can synthetic challenges like low yields in cyclization steps be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
